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Compound of Interest

Compound Name: Atr-IN-14

Cat. No.: B15621049 Get Quote

Technical Support Center: Atr-IN-14
Welcome to the technical support center for Atr-IN-14. This guide provides troubleshooting

advice and frequently asked questions to help researchers and scientists control for potential

off-target effects of Atr-IN-14 on ATM, ensuring the accuracy and reliability of experimental

results.

Frequently Asked Questions (FAQs)
Q1: What is Atr-IN-14 and what is its primary molecular target?

A1: Atr-IN-14 is a potent small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related

(ATR) kinase.[1] ATR is a crucial regulator of the DNA damage response (DDR), primarily

activated by replication stress and single-stranded DNA breaks.[2][3] Its inhibition is a key area

of research in cancer therapy.

Q2: Why is it critical to control for off-target effects on ATM?

A2: ATM (Ataxia Telangiectasia Mutated) is another key kinase in the DNA damage response,

belonging to the same PIKK family as ATR.[4][5] ATM is primarily activated by DNA double-

strand breaks.[6][7] Due to the structural similarity in the ATP-binding sites of these kinases,

inhibitors designed for ATR can exhibit cross-reactivity with ATM.[8] Undetected off-target

inhibition of ATM can lead to misinterpretation of experimental outcomes, incorrectly attributing

observed phenotypes solely to ATR inhibition.
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Q3: What is the selectivity profile of Atr-IN-14 against other kinases?

A3: Atr-IN-14 is a potent ATR kinase inhibitor.[1] However, like many kinase inhibitors, it can

show activity against other kinases, particularly within the PIKK family.[8] A comprehensive

kinase selectivity profile is essential to understand its off-target potential. While specific public

data for a broad kinome screen of Atr-IN-14 may be limited, it is crucial to experimentally

determine its selectivity in the context of your specific cellular models. For comparison, other

ATR inhibitors have shown varying degrees of selectivity over related kinases like ATM, DNA-

PK, and mTOR.[9][10]

Q4: How can I confirm that Atr-IN-14 is inhibiting ATR in my cells?

A4: The most direct method is to perform a Western blot and assess the phosphorylation status

of ATR's primary downstream target, Chk1. Inhibition of ATR will lead to a dose-dependent

decrease in the phosphorylation of Chk1 at Ser345 in response to a DNA damaging agent like

hydroxyurea (HU) or UV radiation.[2][3]

Q5: I am observing a strong cellular phenotype. How can I distinguish between an on-target

ATR effect and an off-target ATM effect?

A5: This requires a multi-pronged approach. First, perform a dose-response experiment and

correlate the phenotype with the IC50 for ATR inhibition (p-Chk1 levels). Second, use a highly

selective and structurally unrelated ATM inhibitor as a control to see if it phenocopies the effect.

Third, a genetic rescue experiment, where you express a drug-resistant version of ATR, can

provide definitive evidence. If the phenotype is reversed in the presence of the drug-resistant

ATR, it is an on-target effect.[11]
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Problem Possible Cause(s) Recommended Solution(s)

Unexpectedly high cytotoxicity

at low concentrations of Atr-IN-

14.

1. Off-target inhibition of a

critical survival kinase. 2. The

cell line is highly dependent on

ATR signaling for survival,

even in the absence of

exogenous damage. 3. The

cell line has a pre-existing

defect in an ATM-related

pathway, creating synthetic

lethality.

1. Perform a kinome-wide

selectivity screen to identify

potential off-target kinases.[11]

[12] 2. Validate on-target ATR

inhibition at these

concentrations using Western

blot for p-Chk1. 3.

Characterize the ATM pathway

status in your cell line.

Incomplete inhibition of

downstream ATR signaling (p-

Chk1) despite using high

concentrations of the inhibitor.

1. Low cell permeability of the

inhibitor. 2. The inhibitor is a

substrate for cellular efflux

pumps (e.g., P-glycoprotein).

[11] 3. Degradation of the

inhibitor in the stock solution or

media.

1. Verify the intracellular

concentration of the inhibitor if

possible. 2. Co-incubate with a

known efflux pump inhibitor

(e.g., verapamil) to see if

potency increases.[11] 3.

Prepare fresh inhibitor

solutions for each experiment.

Atr-IN-14 inhibits both p-Chk1

(ATR target) and p-Chk2 (ATM

target) phosphorylation.

1. The concentration of Atr-IN-

14 used is high enough to

inhibit both ATR and ATM. 2.

The specific type of DNA

damage used activates both

ATR and ATM pathways. For

instance, DNA double-strand

breaks can lead to ssDNA

resection, which then activates

ATR.[13]

1. Perform a careful dose-

titration to find a concentration

that inhibits p-Chk1 but not p-

Chk2. 2. Use specific DNA

damaging agents to isolate the

pathways (e.g., Hydroxyurea

for ATR, Ionizing Radiation for

ATM). 3. Use a highly selective

ATM inhibitor as a control to

understand the contribution of

the ATM pathway.

A rescue experiment with a

drug-resistant ATR mutant fails

to reverse the observed

phenotype.

1. The phenotype is due to an

off-target effect of Atr-IN-14,

potentially on ATM. 2. The

drug-resistant mutant is not

1. This strongly suggests an

off-target effect. Use genetic

methods (siRNA, CRISPR) to

knock down ATM and see if the

phenotype is replicated.[12] 2.
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expressed at sufficient levels

or is not functional.

Verify the expression and

localization of your drug-

resistant ATR mutant via

Western blot or

immunofluorescence.

Quantitative Data Summary
The selectivity of a kinase inhibitor is critical for interpreting experimental data. The table below

presents IC50 data for several ATR inhibitors to illustrate how selectivity is quantified against

related kinases. Note that these values can vary based on assay conditions.[14]
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Inhibitor Target Kinase IC50 (nM)
Selectivity Fold (vs.
ATR)

RP-3500 ATR 1.0 (biochemical) -

ATM >2,000 >2,000

DNA-PK >2,000 >2,000

mTOR 30 30

PI3Kα >2,000 >2,000

Elimusertib (BAY-

1895344)
ATR 7 -

Berzosertib (VE-822) ATR 19 -

ETP-46464 ATR 14 -

ATM >560 >40

DNA-PK >35 >2.5

NVP-BEZ235

(Dactolisib)
ATR 21 -

ATM 7 0.33

DNA-PK 5 0.24

PI3Kα 4 0.19

Note: NVP-BEZ235 is

a dual PI3K/mTOR

inhibitor that also

potently inhibits ATR

and ATM, highlighting

a lack of selectivity

within the PIKK family.

[4][8][10] Data for RP-

3500 is from a study

demonstrating high

selectivity.[9]
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: ATR Signaling Pathway Activation by Replication Stress.

DNA Damage ATM Activation

Downstream Effectors
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p53
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Caption: ATM Signaling Pathway Activation by DNA Double-Strand Breaks.
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Observe Phenotype with
Atr-IN-14 Treatment

Step 1: Dose-Response Analysis
(Western Blot for p-Chk1 vs. Phenotype)

Is Phenotype Correlated
with ATR Inhibition?

Step 2: Use Orthogonal Inhibitors
- Selective ATM inhibitor

- Structurally unrelated ATR inhibitor

 Yes

Conclusion:
Phenotype is OFF-TARGET

(Likely ATM-dependent)

 No

Does ATM inhibitor phenocopy?
Does other ATR inhibitor concur?

Step 3: Genetic Approaches
- siRNA/CRISPR knockdown of ATM

- Rescue with drug-resistant ATR

 Unclear / Confirmation Needed

Conclusion:
Phenotype is ON-TARGET

(ATR-dependent)

 Yes (Other ATRi concurs)  Yes (ATM inhibitor phenocopies)

Does ATM knockdown phenocopy?
Does ATR rescue reverse phenotype?

 No / Yes  Yes / No

Click to download full resolution via product page

Caption: Workflow for Validating On-Target vs. Off-Target Effects.
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Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of ATR and ATM
Pathway Activity
This protocol describes how to assess the activity of Atr-IN-14 on both ATR and ATM signaling

pathways in cultured cells.

1. Cell Culture and Treatment: a. Seed cells (e.g., U2OS, HeLa) in 6-well plates and grow to

70-80% confluency. b. Pre-treat cells with a dose-range of Atr-IN-14 (e.g., 10 nM to 10 µM) or

vehicle control (DMSO) for 1-2 hours. c. To induce ATR activation, treat cells with Hydroxyurea

(HU, 2 mM) for 4 hours. d. To induce ATM activation, treat cells with a low dose of Ionizing

Radiation (IR, 5 Gy) and allow to recover for 1 hour. e. Include a positive control for ATM

inhibition using a known selective ATM inhibitor (e.g., KU-55933).

2. Protein Lysate Preparation: a. Aspirate media and wash cells twice with ice-cold PBS. b.

Lyse cells directly in the plate with 100-150 µL of ice-cold RIPA buffer supplemented with

protease and phosphatase inhibitor cocktails. c. Scrape cells, transfer lysate to a

microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15

minutes at 4°C. e. Transfer the supernatant to a new tube and determine protein concentration

using a BCA assay.

3. SDS-PAGE and Western Blotting: a. Normalize protein samples to equal concentrations

(e.g., 20-30 µg per lane) with Laemmli buffer. b. Denature samples by heating at 95°C for 5

minutes. c. Load samples onto an 8-12% SDS-PAGE gel and run until adequate separation is

achieved. d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Block the membrane

with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. f. Incubate the

membrane with primary antibodies overnight at 4°C.

For ATR Pathway: anti-phospho-Chk1 (Ser345), anti-total Chk1.
For ATM Pathway: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-phospho-p53 (Ser15).
Loading Control: anti-GAPDH, anti-β-Actin. g. Wash the membrane 3x with TBST. h.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Wash
the membrane 3x with TBST. j. Apply ECL substrate and visualize bands using a
chemiluminescence imager.
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4. Data Analysis: a. Quantify band intensity using software like ImageJ. b. Normalize the

phosphorylated protein signal to the total protein signal for each target. c. Plot the normalized

data against the inhibitor concentration to determine the IC50 for inhibition of each pathway.

Protocol 2: Kinase Selectivity Profiling (Conceptual
Outline)
This protocol outlines the general steps to determine the selectivity of Atr-IN-14 across a broad

panel of kinases, often performed as a service by specialized companies.

1. Compound Submission: a. Provide a high-purity sample of Atr-IN-14 at a specified

concentration and volume.

2. Assay Format Selection: a. Choose a kinase panel that covers a significant portion of the

human kinome, including all PIKK family members. b. Common assay formats include

radiometric assays ([³³P]-ATP incorporation) or fluorescence/luminescence-based assays that

measure ATP consumption.[14]

3. Screening: a. The inhibitor is typically screened at a single high concentration (e.g., 1 or 10

µM) against the entire kinase panel. b. The percentage of inhibition for each kinase is

determined relative to a vehicle control.

4. IC50 Determination (for significant hits): a. For kinases that show significant inhibition (e.g.,

>50%) in the initial screen, a full dose-response curve is generated. b. The IC50 value is

calculated for each of these "off-target" kinases.

5. Data Analysis and Interpretation: a. The selectivity of Atr-IN-14 is determined by comparing

the IC50 for ATR to the IC50 for all other kinases tested. b. The results will identify which

kinases, including ATM, are inhibited by Atr-IN-14 and at what concentrations, allowing for a

more informed design of subsequent experiments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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